6-Bromopyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromopyridazine-3-carboxamide is a chemical compound with the molecular formula C5H4BrN3O. It is a derivative of pyridazine, a heterocyclic compound containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a bromine atom at the 6th position and a carboxamide group at the 3rd position makes this compound unique and valuable for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridazine-3-carboxamide typically involves the bromination of pyridazine derivatives followed by the introduction of the carboxamide group. One common method involves the bromination of 3-pyridazinecarboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM). The resulting 6-bromo-3-pyridazinecarboxylic acid is then converted to this compound through an aminocarbonylation reaction using reagents like Ghosez reagent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and aminocarbonylation steps but utilizes industrial-grade equipment and reagents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Aminocarbonylation: This reaction introduces the carboxamide group into the pyridazine ring.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in dichloromethane (DCM).
Aminocarbonylation: Ghosez reagent in the presence of carbon monoxide (CO) gas.
Major Products Formed
Substituted Pyridazines: Formed through nucleophilic substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Scientific Research Applications
6-Bromopyridazine-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 6-Bromopyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit specific kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound with two nitrogen atoms in the ring.
Pyridazinone: A derivative with an oxygen atom at the 3rd position.
3,6-Dichloropyridazine: A similar compound with chlorine atoms instead of bromine
Uniqueness
6-Bromopyridazine-3-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-bromopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O/c6-4-2-1-3(5(7)10)8-9-4/h1-2H,(H2,7,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJGGXARGBIMKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.